molecular formula C10H14N2O2 B14013667 Benzenamine, N-(2-methyl-2-nitropropyl)- CAS No. 5448-31-7

Benzenamine, N-(2-methyl-2-nitropropyl)-

Cat. No.: B14013667
CAS No.: 5448-31-7
M. Wt: 194.23 g/mol
InChI Key: VXMCOYAYZHUGIT-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzenamine, N-(2-methyl-2-nitropropyl)- typically involves the reaction of benzenamine with 2-methyl-2-nitropropyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. The general reaction scheme is as follows:

C6H5NH2+ClCH2C(CH3)2NO2C6H5NHCH2C(CH3)2NO2+HCl\text{C}_6\text{H}_5\text{NH}_2 + \text{ClCH}_2\text{C}(\text{CH}_3)_2\text{NO}_2 \rightarrow \text{C}_6\text{H}_5\text{NHCH}_2\text{C}(\text{CH}_3)_2\text{NO}_2 + \text{HCl} C6​H5​NH2​+ClCH2​C(CH3​)2​NO2​→C6​H5​NHCH2​C(CH3​)2​NO2​+HCl

Industrial Production Methods

Industrial production of Benzenamine, N-(2-methyl-2-nitropropyl)- follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and optimized reaction conditions to maximize yield and purity. The reaction is typically conducted in a solvent such as ethanol or methanol to facilitate the reaction and improve product isolation.

Chemical Reactions Analysis

Types of Reactions

Benzenamine, N-(2-methyl-2-nitropropyl)- undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Reduction: The compound can be oxidized to form nitroso derivatives using oxidizing agents like potassium permanganate.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

    Reduction: Potassium permanganate (KMnO4), sulfuric acid (H2SO4).

    Substitution: Nitric acid (HNO3), sulfuric acid (H2SO4), halogens (Cl2, Br2).

Major Products Formed

    Oxidation: Formation of N-(2-methyl-2-aminopropyl)benzenamine.

    Reduction: Formation of nitroso derivatives.

    Substitution: Formation of nitro, sulfonyl, or halogenated derivatives of the aromatic ring.

Scientific Research Applications

Benzenamine, N-(2-methyl-2-nitropropyl)- has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Benzenamine, N-(2-methyl-2-nitropropyl)- involves its interaction with molecular targets such as enzymes and receptors. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules, leading to various biochemical effects. The compound’s aromatic ring allows it to participate in π-π interactions with aromatic amino acids in proteins, influencing their function.

Comparison with Similar Compounds

Similar Compounds

  • Benzenamine, N-methyl-2-nitro-
  • Benzenamine, 2-nitro-N-phenyl-
  • Benzenamine, N,N,2-trimethyl-

Uniqueness

Benzenamine, N-(2-methyl-2-nitropropyl)- is unique due to the presence of the 2-methyl-2-nitropropyl group, which imparts distinct chemical and physical properties. This structural feature differentiates it from other benzenamine derivatives and influences its reactivity and applications.

Properties

CAS No.

5448-31-7

Molecular Formula

C10H14N2O2

Molecular Weight

194.23 g/mol

IUPAC Name

N-(2-methyl-2-nitropropyl)aniline

InChI

InChI=1S/C10H14N2O2/c1-10(2,12(13)14)8-11-9-6-4-3-5-7-9/h3-7,11H,8H2,1-2H3

InChI Key

VXMCOYAYZHUGIT-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CNC1=CC=CC=C1)[N+](=O)[O-]

Origin of Product

United States

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